Darunavir O-|A-D-Glucurónido

Descripción general

Descripción

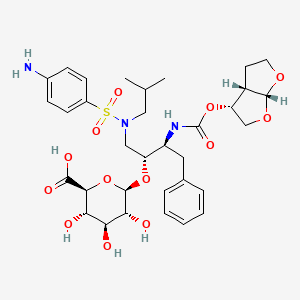

Darunavir O-|A-D-Glucuronide is a glucuronide conjugate of Darunavir . Darunavir is a HIV protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection in patients with a history of prior antiretroviral therapies . It is designed to combat resistance to standard HIV therapy .

Synthesis Analysis

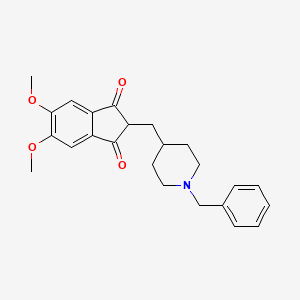

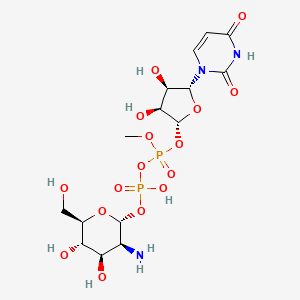

The synthesis of glucuronide conjugates like Darunavir O-|A-D-Glucuronide is quite challenging due to the inability of mass spectrometry to generate structure-informative fragments about the site of glucuronidation . A method has been described to differentiate acyl-, O-, and N- glucuronides using chemical derivatization . This approach was successfully validated using commercial glucuronide standards .Molecular Structure Analysis

The molecular structure of Darunavir O-|A-D-Glucuronide is complex, with a total of 99 bonds, including 54 non-H bonds, 16 multiple bonds, 15 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 3 six-membered rings, and 1 eight-membered ring .Aplicaciones Científicas De Investigación

Tratamiento del VIH

Darunavir es un inhibidor de la proteasa que se utiliza con otros fármacos inhibidores de la proteasa del VIH, así como con ritonavir, para la gestión eficaz de la infección por VIH-1 {svg_1}. Como inhibidor de la proteasa de segunda generación, darunavir está diseñado para combatir la resistencia a la terapia estándar contra el VIH {svg_2}.

Investigación sobre la COVID-19

Darunavir se está estudiando como posible tratamiento para el SARS-CoV-2, el coronavirus responsable de la COVID-19, debido a la evidencia in vitro que respalda su capacidad para combatir esta infección {svg_3}.

Monitorización terapéutica de fármacos

El tratamiento eficaz y seguro con Darunavir requiere la monitorización terapéutica de fármacos (TDM) en el plasma del paciente durante la terapia {svg_4}. Se necesita un anticuerpo específico con alta afinidad para desarrollar un inmunoensayo sensible para la determinación precisa de Darunavir en plasma {svg_5}.

Producción de anticuerpos

Se prepararon y caracterizaron dos nuevos e inmunógenos diferentes. Estos inmunógenos fueron los conjugados de Darunavir con proteína de hemocianina de la lapa gigante (KLH) {svg_6}. Tanto DRV-KLH como G-DRV-KLH se utilizaron para la inmunización de animales, y se seleccionó el antisuero animal que mostró la mayor afinidad {svg_7}.

Investigación sobre el cáncer de vejiga

La investigación explora la eficacia terapéutica de Darunavir contra las células de cáncer de vejiga UM-UC-5 {svg_8}. Esta investigación preclínica subraya el prometedor potencial terapéutico de Darunavir, insinuando oportunidades de reutilización en la terapia del cáncer de vejiga {svg_9}.

Perfiles metabólicos

Un estudio retrospectivo evalúa la tolerabilidad y el impacto en los perfiles metabólicos de los regímenes antirretrovirales que contienen darunavir {svg_10}.

Mecanismo De Acción

Target of Action

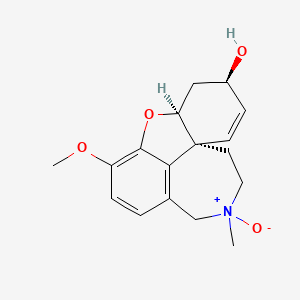

Darunavir O-|A-D-Glucuronide, also known as Darunavir metabolite M20, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is necessary for the processing of viral precursor proteins and the maturation of the virus in preparation for infection .

Mode of Action

Darunavir O-|A-D-Glucuronide acts as a nonpeptidic inhibitor of the HIV-1 protease . It lodges itself in the active site of the protease through a number of hydrogen bonds . This binding inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . As a result, the formation of mature, infectious viral particles is prevented .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by Darunavir O-|A-D-Glucuronide disrupts the normal life cycle of the HIV virus. This disruption prevents the virus from maturing and becoming infectious . The compound is designed to increase interactions with the HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Pharmacokinetics

Darunavir O-|A-D-Glucuronide is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . In boosted darunavir administration, unchanged darunavir made up 48.8% of the excreted dose in boosted subjects due to inhibition of darunavir metabolism by ritonavir . Unchanged drug in the urine made up 1.2% of the administered dose in volunteers who were unboosted, and 7.7% in boosted volunteers .

Result of Action

The primary result of the action of Darunavir O-|A-D-Glucuronide is the prevention of the maturation of the HIV virus, thereby reducing its infectivity . By inhibiting the HIV-1 protease enzyme, the compound prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This leads to the formation of immature, noninfectious viral particles .

Action Environment

The action of Darunavir O-|A-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A enzyme . Furthermore, the compound’s action can be enhanced by co-administration with ritonavir, a potent inhibitor of CYP3A, which increases the plasma concentrations of darunavir .

Safety and Hazards

Direcciones Futuras

Darunavir, the parent compound of Darunavir O-|A-D-Glucuronide, is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection . This suggests potential future directions for the study and application of Darunavir and its glucuronide conjugates.

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOVHLAWBUMQFG-XXNFXRIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747418 | |

| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159613-27-0 | |

| Record name | Darunavir metabolite M20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

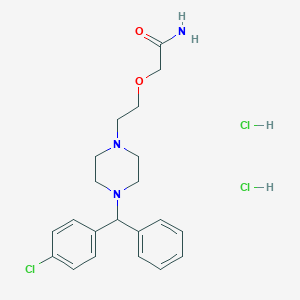

![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)